molecular formula C22H25N3O5S B2778379 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105201-13-5

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2778379
CAS No.: 1105201-13-5
M. Wt: 443.52
InChI Key: HYUYKBSGMKNPFJ-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the piperidine and oxadiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • 2-(1-((2-Methylphenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • 2-(1-((2-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 1-(2-methoxy-5-methylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions.

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-10-11-19(28-2)20(13-16)31(26,27)25-12-6-7-17(14-25)22-24-23-21(30-22)15-29-18-8-4-3-5-9-18/h3-5,8-11,13,17H,6-7,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYKBSGMKNPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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